4-Ethoxy-2-fluorobenzoic acid
CAS No.: 1206593-29-4
Cat. No.: VC2261614
Molecular Formula: C9H9FO3
Molecular Weight: 184.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1206593-29-4 |
---|---|
Molecular Formula | C9H9FO3 |
Molecular Weight | 184.16 g/mol |
IUPAC Name | 4-ethoxy-2-fluorobenzoic acid |
Standard InChI | InChI=1S/C9H9FO3/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H,11,12) |
Standard InChI Key | WVXNAAKJFTYOCN-UHFFFAOYSA-N |
SMILES | CCOC1=CC(=C(C=C1)C(=O)O)F |
Canonical SMILES | CCOC1=CC(=C(C=C1)C(=O)O)F |
Introduction
Chemical Identity and Properties
4-Ethoxy-2-fluorobenzoic acid is an aromatic carboxylic acid with the molecular formula C9H9FO3 and a molecular weight of 184.16 g/mol. This compound features a benzoic acid skeleton with two substituents that give it distinctive properties: a fluorine atom at position 2 and an ethoxy group at position 4 of the benzene ring.
Chemical Identifiers
The compound can be systematically identified through various chemical notation systems, as presented in Table 1:
Identifier Type | Value |
---|---|
IUPAC Name | 4-ethoxy-2-fluorobenzoic acid |
CAS Registry Number | 1206593-29-4 |
Molecular Formula | C9H9FO3 |
Molecular Weight | 184.16 g/mol |
InChI | InChI=1S/C9H9FO3/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H,11,12) |
InChI Key | WVXNAAKJFTYOCN-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=CC(=C(C=C1)C(=O)O)F |
Structural Features
The structure of 4-Ethoxy-2-fluorobenzoic acid contains three key functional components:
-
The carboxylic acid group (-COOH), which contributes to its acidic properties and reactivity
-
The ethoxy group (-OCH2CH3) at position 4, which affects the electron distribution across the aromatic ring
-
The fluorine atom at position 2, which introduces unique electronic effects due to its high electronegativity
This combination of substituents creates a distinctive electronic environment that influences the compound's physical properties, chemical reactivity, and biological interactions.
Synthesis Methods
Multiple synthetic approaches can be employed to produce 4-Ethoxy-2-fluorobenzoic acid, depending on the starting materials and required reaction conditions.
Nucleophilic Substitution Approach
One common synthetic route involves nucleophilic substitution reactions of a suitable benzoic acid derivative. This typically includes the reaction of 4-ethoxybenzoic acid with an appropriate fluorinating agent under controlled conditions.
Chemical Reactivity
The reactivity of 4-Ethoxy-2-fluorobenzoic acid is largely determined by its functional groups and their electronic effects on the aromatic ring.
Types of Reactions
The compound can participate in various chemical transformations:
Substitution Reactions
The ethoxy and fluorine substituents can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Oxidation and Reduction
The carboxylic acid group can be reduced to form corresponding alcohol derivatives or participate in other oxidation-reduction processes.
Esterification
The carboxylic acid moiety readily undergoes esterification with alcohols to form the corresponding esters, which are valuable intermediates in organic synthesis.
Reagents and Reaction Conditions
Various reagents can be employed in reactions involving 4-Ethoxy-2-fluorobenzoic acid:
-
Fluorinating agents such as fluoride salts in polar aprotic solvents for fluorination reactions
-
Oxidizing agents including potassium permanganate or chromium trioxide
-
Reducing agents such as lithium aluminum hydride for reduction reactions
Biological Activity
Research has revealed that 4-Ethoxy-2-fluorobenzoic acid and its derivatives possess several noteworthy biological activities.
Antimicrobial Properties
The compound demonstrates effectiveness against various microbial strains, including both Gram-positive and Gram-negative bacteria. Studies suggest that its mechanism of action involves disruption of bacterial cell membranes.
Enzyme Inhibition
Derivatives of fluorobenzoic acids, including those related to 4-Ethoxy-2-fluorobenzoic acid, have shown inhibitory effects on cholinesterase enzymes:
-
Acetylcholinesterase (AChE) inhibition
-
Butyrylcholinesterase (BuChE) inhibition
These enzyme inhibitory properties make such compounds potential candidates for developing treatments for neurological disorders, particularly Alzheimer's disease.
Structure-Activity Relationships
The biological activity of 4-Ethoxy-2-fluorobenzoic acid is influenced by its structural features:
-
The ethoxy group at position 4 affects lipophilicity and membrane permeability
-
The fluorine atom at position 2 introduces unique electronic effects that can influence binding to biological targets
-
The carboxylic acid group provides a site for hydrogen bonding interactions with protein targets
Research Applications
Pharmaceutical Development
In pharmaceutical research, 4-Ethoxy-2-fluorobenzoic acid serves as a valuable building block for drug development. Its derivatives have been investigated for various therapeutic applications, particularly those targeting neurological disorders through cholinesterase inhibition.
Synthetic Intermediate
As an intermediate in organic synthesis, this compound facilitates the creation of more complex molecules with specific functional properties. The presence of the ethoxy and fluorine substituents provides opportunities for selective chemical transformations.
Research on Cholinesterase Inhibitors
A significant area of research involves the synthesis and evaluation of derivatives from fluorobenzoic acids for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase. Using Ellman's spectrophotometric method, researchers have identified derivatives with high selectivity towards these enzymes.
Table 2 summarizes the biological activities of selected derivatives:
Compound | Activity Type | Target | Relative Potency |
---|---|---|---|
4-Ethoxy-2-fluorobenzoic acid | Antimicrobial | Various bacterial strains | Moderate to high |
Derivative 4a | Enzyme Inhibition | Acetylcholinesterase | Comparable to standard inhibitors |
Derivative 4d | Enzyme Inhibition | Butyrylcholinesterase | High selectivity |
Comparative Analysis with Related Compounds
Structural Analogs
4-Ethoxy-2-fluorobenzoic acid can be compared with several structural analogs to understand structure-activity relationships:
-
4-Methoxy-2-fluorobenzoic acid: Features a methoxy group instead of an ethoxy group at position 4
-
4-Ethoxybenzoic acid: Lacks the fluorine substituent at position 2
-
2-Fluorobenzoic acid: Lacks the ethoxy substituent at position 4
Effects of Structural Modifications
Structural modifications to the basic scaffold can significantly affect both physical properties and biological activities:
-
Replacing the ethoxy group with other alkoxy groups alters lipophilicity and membrane permeability
-
Removal or repositioning of the fluorine atom affects electronic distribution and binding characteristics
-
Modification of the carboxylic acid group to esters or amides changes hydrogen bonding capabilities
Synthesis of Derivatives
Research has explored the creation of various derivatives from fluorobenzoic acid compounds, which provides insights into potential modifications of 4-Ethoxy-2-fluorobenzoic acid.
Hydrazide Formation
The synthesis of hydrazide derivatives from fluorobenzoate esters follows this general procedure:
-
Reaction of the ester with hydrazine hydrate in absolute ethanol
-
Stirring for 12-15 hours until solid product appears
-
Monitoring reaction completion via thin-layer chromatography
-
Precipitation with n-hexane and filtration to obtain needle-like crystals
Acetamide Derivatives
Another important class of derivatives involves acetamide formation:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume